molecular formula C19H17FN4O3 B6587084 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea CAS No. 1206988-78-4

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea

Cat. No. B6587084
CAS RN: 1206988-78-4
M. Wt: 368.4 g/mol
InChI Key: XHWDDFZUSSTABK-UHFFFAOYSA-N
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Description

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea, also known as 4-EFU, is a novel small-molecule compound that has been studied in a variety of scientific research applications. 4-EFU has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments to study the mechanisms of action, advantages, and limitations of the compound.

Scientific Research Applications

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea has been studied in a variety of scientific research applications. It has been found to have antimicrobial and antifungal activity, and has been used to study the effects of the compound on different bacterial and fungal species. 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea has also been used to study the effects of the compound on cancer cells, and has been found to have cytotoxic and apoptotic effects on various types of cancer cells. Additionally, 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea has been used to study the effects of the compound on the cardiovascular system, and has been found to have anti-inflammatory and anti-thrombotic effects.

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea is not yet fully understood. However, it is believed that 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial and antifungal activity, and has been found to have cytotoxic and apoptotic effects on various types of cancer cells. Additionally, 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea has been found to have anti-inflammatory and anti-thrombotic effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea in laboratory experiments has several advantages. 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea is a small-molecule compound that is easily synthesized and can be stored for long periods of time. Additionally, 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying the mechanisms of action of different compounds. However, there are also some limitations to the use of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea in laboratory experiments. For example, the mechanism of action of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea is not yet fully understood, which may limit its use in certain experiments. Additionally, the effects of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea on the human body are not yet fully understood, which may limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research on 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea. One potential direction is to further investigate the mechanism of action of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea, in order to better understand how the compound works and how it can be used in different applications. Additionally, further research could be done on the effects of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea on the human body, in order to better understand its potential therapeutic applications. Additionally, further research could be done to investigate the potential synergistic effects of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea in combination with other compounds, in order to explore potential therapeutic applications. Finally, further research could be done to investigate the potential side effects of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea, in order to better understand its safety profile.

Synthesis Methods

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea is synthesized by a two-step process. The first step involves the reaction of 4-ethoxyphenylhydrazine with 4-fluorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form 4-ethoxyphenylhydrazone. The second step involves the reaction of 4-ethoxyphenylhydrazone with ethyl formate in the presence of a base catalyst, such as potassium carbonate, to form 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea. This method has been demonstrated to be a simple and efficient way to synthesize 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea.

properties

IUPAC Name

1-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-27-16-9-7-15(8-10-16)24-12-11-21-17(18(24)25)23-19(26)22-14-5-3-13(20)4-6-14/h3-12H,2H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWDDFZUSSTABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-fluorophenyl)urea

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